

## **AZD2066: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interes | t        |           |
|---------------------|----------|-----------|
| Compound Name:      | AZD 2066 |           |
| Cat. No.:           | B1663744 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD2066 is a selective, orally bioavailable, and brain-penetrant antagonist of the metabotropic glutamate receptor 5 (mGluR5). It was under investigation by AstraZeneca for the treatment of various central nervous system (CNS) disorders, including neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease (GERD). Although its clinical development was discontinued, the pharmacological profile and preclinical data of AZD2066 remain of interest to researchers studying the role of mGluR5 in health and disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for AZD2066.

## **Chemical Structure and Properties**

AZD2066 is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.



| Property                          | Value                                                                                         |  |
|-----------------------------------|-----------------------------------------------------------------------------------------------|--|
| Chemical Formula                  | C19H16CIN5O2                                                                                  |  |
| Molecular Weight                  | 381.82 g/mol (free base)                                                                      |  |
| 418.28 g/mol (hydrochloride salt) |                                                                                               |  |
| IUPAC Name                        | 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine |  |
| CAS Number                        | 934282-55-0 (free base)                                                                       |  |
| SMILES                            | CN1C(C2=CC=NC=C2)=NN=C1OINVALID-<br>LINKC3=CC(=NO3)C4=CC(=CC=C4)CI                            |  |
| Solubility                        | Soluble in DMSO, not in water.                                                                |  |

## **Pharmacological Properties**

AZD2066 acts as a negative allosteric modulator (NAM) of the mGluR5. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the CNS.

## **In Vitro Pharmacology**

In vitro studies have demonstrated the potency of AZD2066 in inhibiting mGluR5-mediated signaling.

| Assay                                   | Cell Type       | IC <sub>50</sub> |
|-----------------------------------------|-----------------|------------------|
| Inhibition of Ca <sup>2+</sup> response | mGlu5/HEK cells | 27.2 nM          |
| Striatal cultures                       | 3.56 nM         |                  |
| Hippocampal cultures                    | 96.2 nM         | _                |
| Cortical cultures                       | 380 nM          | _                |



A study utilizing positron emission tomography (PET) with the radioligand [11C]ABP688 in the human brain estimated the inhibitory constant (Ki) of AZD2066 to be approximately 1200 nM[1].

### **Preclinical Pharmacokinetics**

Detailed pharmacokinetic data in preclinical species is not readily available in the public domain. However, the compound is described as being orally bioavailable and brain-penetrant.

### **Human Pharmacokinetics**

Information regarding the detailed pharmacokinetic profile of AZD2066 in humans from completed clinical trials is limited.

## **Experimental Protocols**

### **Preclinical: Drug Discrimination Study in Rats**

A study by Swedberg et al. (2014) characterized the discriminative stimulus effects of AZD2066 in rats, a standard preclinical model to assess the subjective effects of drugs.

Objective: To determine if the subjective effects of AZD2066 are similar to other mGluR5 antagonists and different from other classes of psychoactive drugs.

### Methodology:

- Subjects: Male Sprague-Dawley rats.
- Apparatus: Standard two-lever operant conditioning chambers.
- Training: Rats were trained to discriminate the mGluR5 antagonist MTEP (3 mg/kg, i.p.) from vehicle. Food pellets served as reinforcement for correct lever presses.
- Testing: Once trained, rats were administered various doses of AZD2066, other mGluR5
  antagonists (fenobam, MTEP), or drugs from other classes (PCP, cocaine, chlordiazepoxide,
  (-)-Δ<sup>9</sup>-THC) to assess for generalization to the MTEP discriminative stimulus.
- Data Analysis: The percentage of responses on the drug-appropriate lever was recorded.
   Full generalization was considered ≥80% drug-appropriate responding.



Workflow:



Click to download full resolution via product page

Figure 1: Workflow for the rat drug discrimination study.

# Clinical: Effect on Transient Lower Esophageal Sphincter Relaxations (TLESRs)

A clinical trial (NCT00813306) investigated the effect of single oral doses of AZD2066 on TLESRs and reflux episodes in healthy male volunteers.

Objective: To assess the efficacy of AZD2066 in reducing TLESRs and reflux episodes.

### Methodology:

- Study Design: A randomized, double-blind, placebo-controlled, crossover study.
- Participants: Healthy male volunteers.
- Intervention: Single oral doses of AZD2066 (2 mg, 6 mg, and 13 mg) or placebo.
- Measurements: Postprandial high-resolution manometry and pH-impedance monitoring for 3 hours to measure TLESRs and reflux events.
- Data Analysis: The number of TLESRs and reflux episodes were quantified and compared between AZD2066 and placebo treatment periods.

#### Workflow:





Click to download full resolution via product page

Figure 2: Workflow for the clinical study on TLESRs.

## **Signaling Pathway**

As an mGluR5 antagonist, AZD2066 modulates downstream signaling pathways typically activated by glutamate binding to this receptor. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC).





Click to download full resolution via product page

Figure 3: Simplified mGluR5 signaling pathway modulated by AZD2066.



### Conclusion

AZD2066 is a well-characterized selective mGluR5 antagonist that has been evaluated in both preclinical and clinical settings. While its development has been halted, the available data on its chemical properties, pharmacological activity, and experimental use provide a valuable resource for researchers investigating the therapeutic potential of mGluR5 modulation. This guide serves as a centralized repository of this information to facilitate future scientific inquiry in this area.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [AZD2066: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663744#azd-2066-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com